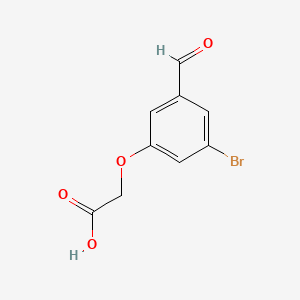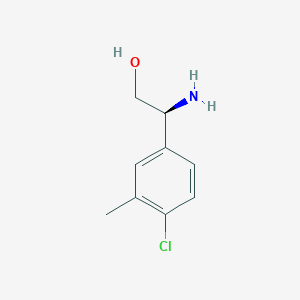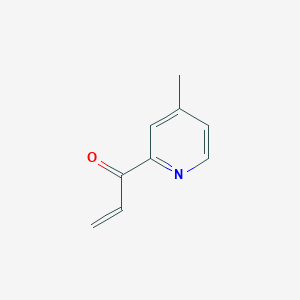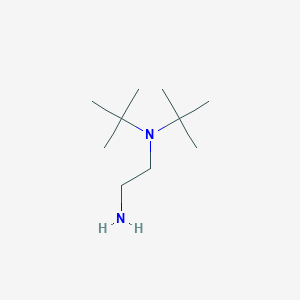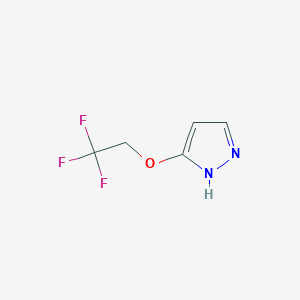![molecular formula C17H24O2 B13561602 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C17H24O2 It is characterized by the presence of two 2-methylprop-2-en-1-yloxy groups attached to a benzene ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,3,4-trimethylbenzene with 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, van der Waals interactions, and π-π stacking with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Trimethylbenzene: Lacks the 2-methylprop-2-en-1-yloxy groups, making it less reactive in certain chemical reactions.
2,5-Dimethoxy-1,3,4-trimethylbenzene: Contains methoxy groups instead of 2-methylprop-2-en-1-yloxy groups, leading to different reactivity and applications.
Uniqueness
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of the 2-methylprop-2-en-1-yloxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it valuable for diverse research applications.
Properties
Molecular Formula |
C17H24O2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,3,4-trimethyl-2,5-bis(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C17H24O2/c1-11(2)9-18-16-8-13(5)17(15(7)14(16)6)19-10-12(3)4/h8H,1,3,9-10H2,2,4-7H3 |
InChI Key |
AYJCPFNUFFCXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OCC(=C)C)C)C)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


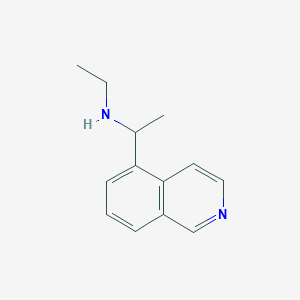
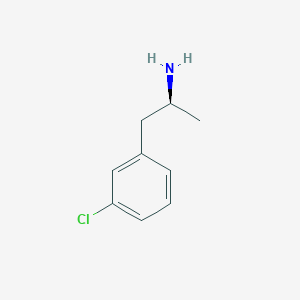
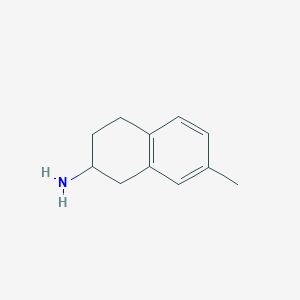

![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
